molecular formula C15H17N3OS B1275672 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 34959-32-5

2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B1275672
CAS No.: 34959-32-5
M. Wt: 287.4 g/mol
InChI Key: LGGWACZZAOTYKK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with benzyl bromide, followed by cyclization with a suitable reagent to form the thieno[2,3-c]pyridine ring . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as sodium or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This compound can also interfere with cellular pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Biological Activity

2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a compound belonging to the class of tetrahydrothienopyridines. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on existing literature and research findings.

Chemical Structure

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H17N3OS
  • CAS Number : 24237-37-4

The structural features include a tetrahydrothieno ring fused with a pyridine moiety and an amino group that plays a crucial role in its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of tetrahydrothienopyridines exhibit significant antimicrobial properties. For instance, compounds similar to 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine have shown effectiveness against various bacterial strains. A study highlighted that modifications in the benzyl group can enhance the antimicrobial efficacy by improving the compound's lipophilicity and membrane penetration .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages. This activity is attributed to its ability to modulate signaling pathways associated with inflammation . The structure-function relationship suggests that the presence of the amino group is critical for this activity.

Anticancer Activity

Tetrahydrothienopyridine derivatives have been studied for their potential anticancer properties. Specifically, this compound has shown promise in inhibiting cancer cell proliferation in various cancer lines. Mechanistic studies indicate that it induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several tetrahydrothienopyridine derivatives, 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This was significantly lower than many conventional antibiotics tested .

Case Study 2: Anti-inflammatory Mechanism

A recent study assessed the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a reduction of TNF-alpha and IL-6 levels by approximately 40% at a concentration of 10 µM. This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases .

Case Study 3: Anticancer Activity

In vitro assays conducted on human breast cancer cells (MCF-7) revealed that treatment with 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be around 15 µM after 48 hours of treatment .

Data Summary

Biological Activity Effect Concentration Tested Reference
AntimicrobialMIC = 32 µg/mL against S. aureusVarious
Anti-inflammatoryReduces TNF-alpha and IL-6 by ~40%10 µM
AnticancerIC50 = 15 µM in MCF-7 cells48 hours

Properties

IUPAC Name

2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c16-14(19)13-11-6-7-18(9-12(11)20-15(13)17)8-10-4-2-1-3-5-10/h1-5H,6-9,17H2,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGWACZZAOTYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)N)C(=O)N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403330
Record name 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34959-32-5
Record name 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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